methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate
Overview
Description
Mechanism of Action
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules to exert its effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate”. These factors can include pH, temperature, presence of other molecules, and cellular context . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by formylation and esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar in structure but lacks the pyrazole ring.
4-formyl-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the pyrazole ring.
Uniqueness
Methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate is unique due to the presence of both the pyrazole ring and the formyl group, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-12-5-3-10(4-6-12)14-11(9-17)7-16(15-14)8-13(18)20-2/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBCPVPLODBNJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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